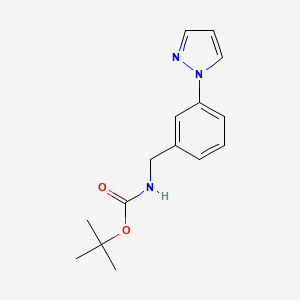
1-methylquinuclidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylquinuclidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16IN It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-methylquinuclidin-1-ium iodide can be synthesized through the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in an organic solvent such as chloroform. The process is highly exothermic, requiring careful control of reaction conditions to prevent potential hazards .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-methylquinuclidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-methylquinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylquinuclidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: This compound has a similar bicyclic structure but with an additional nitrogen atom.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium iodide: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-methylquinuclidin-1-ium iodide is unique due to its specific bicyclic framework and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
3618-94-8 |
|---|---|
Formule moléculaire |
C8H16IN |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9-5-2-8(3-6-9)4-7-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
TUTNHWJJFPQYAG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]12CCC(CC1)CC2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)
![3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride](/img/structure/B8558623.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)


![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)


